Cas no 1242339-72-5 (2-Iodo-4-chloro-5-fluorotoluene)
2-Iodo-4-chloro-5-fluorotoluene Chemical and Physical Properties
Names and Identifiers
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- 1-chloro-2-fluoro-5-iodo-4-methylbenzene
- Benzene, 1-chloro-2-fluoro-5-iodo-4-methyl-
- 2-Iodo-4-chloro-5-fluorotoluene
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- Inchi: 1S/C7H5ClFI/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,1H3
- InChI Key: BJZGSCBCOSXQCV-UHFFFAOYSA-N
- SMILES: C1(Cl)=CC(I)=C(C)C=C1F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
2-Iodo-4-chloro-5-fluorotoluene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1638988-5g |
1-Chloro-2-fluoro-5-iodo-4-methylbenzene |
1242339-72-5 | 98% | 5g |
¥17707.00 | 2024-08-09 | |
| Crysdot LLC | CD12169802-5g |
1-Chloro-2-fluoro-5-iodo-4-methylbenzene |
1242339-72-5 | 95+% | 5g |
$1410 | 2024-07-23 |
2-Iodo-4-chloro-5-fluorotoluene Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 2-Iodo-4-chloro-5-fluorotoluene
Chemical Profile of 2-Iodo-4-chloro-5-fluorotoluene (CAS No. 1242339-72-5)
2-Iodo-4-chloro-5-fluorotoluene, identified by its Chemical Abstracts Service (CAS) number 1242339-72-5, is a halogenated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This molecule, characterized by its unique substitution pattern—iodine at the 2-position, chlorine at the 4-position, and fluorine at the 5-position on a toluene backbone—exhibits distinct chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
The structural features of 2-Iodo-4-chloro-5-fluorotoluene contribute to its reactivity in various chemical transformations. The presence of an iodine atom at the para position relative to the chlorine and fluorine substituents enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely employed in constructing biaryl systems. These biaryl structures are prevalent in many biologically active compounds, including pharmaceuticals and agrochemicals.
In recent years, the demand for halogenated aromatic compounds like 2-Iodo-4-chloro-5-fluorotoluene has surged due to their role as key building blocks in drug discovery. The compound's ability to undergo selective functionalization at multiple positions allows chemists to tailor its structure for specific applications. For instance, the iodo group can be readily displaced by a range of nucleophiles, enabling the introduction of diverse functional moieties.
One of the most notable applications of 2-Iodo-4-chloro-5-fluorotoluene is in the synthesis of kinase inhibitors, which are critical targets in oncology research. Kinases play a pivotal role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By leveraging the compound's reactivity, researchers have developed novel inhibitors that modulate kinase activity. For example, derivatives of 2-Iodo-4-chloro-5-fluorotoluene have been explored as potential leads for tyrosine kinase inhibitors, which are designed to inhibit aberrant signaling pathways in cancer cells.
The pharmaceutical industry has also utilized 2-Iodo-4-chloro-5-fluorotoluene in the development of antiviral and antibacterial agents. The compound's structural motifs are often incorporated into molecules that interact with viral proteases or bacterial enzymes, disrupting their function and inhibiting pathogen replication. Recent studies have highlighted its role in synthesizing compounds with enhanced binding affinity to biological targets, improving therapeutic efficacy.
From a synthetic chemistry perspective, 2-Iodo-4-chloro-5-fluorotoluene serves as a versatile intermediate for constructing more complex heterocyclic systems. Its halogenated aromatic core can undergo further functionalization via palladium-catalyzed reactions, allowing for the introduction of nitrogen-containing heterocycles such as pyridines and pyrimidines. These heterocycles are integral components of many pharmacophores found in drugs used to treat conditions ranging from infectious diseases to neurological disorders.
The growing interest in 2-Iodo-4-chloro-5-fluorotoluene is also driven by advancements in green chemistry principles. Researchers are increasingly seeking sustainable synthetic routes to produce halogenated aromatic compounds with minimal environmental impact. Innovations in catalytic methods and solvent systems have enabled more efficient and eco-friendly preparations of 2-Iodo-4-chloro-5-fluorotoluene, aligning with global efforts to reduce chemical waste and energy consumption.
In conclusion, 2-Iodo-4-chloro-5-fluorotoluene (CAS No. 1242339-72-5) is a multifaceted compound with significant implications in pharmaceutical research and industrial applications. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for synthetic chemists. As research continues to uncover new therapeutic targets and synthetic methodologies, the importance of 2-Iodo-4-chloro-5-fluorotoluene is expected to grow further, solidifying its position as a cornerstone molecule in modern chemistry.
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